Computed logP and Hydrogen Bonding Profile vs. 6-Chloropurine
6-Chloro-6,7-dihydro-1H-purine exhibits a computed XLogP3-AA of 0, which is approximately 0.8–1.0 log unit lower than 6-chloropurine (estimated logP ≈ 0.76–1.0) [1][2]. This indicates significantly higher hydrophilicity for the dihydro compound. Additionally, the hydrogen bond donor count differs: 2 for the target compound versus 1 for 6-chloropurine, while the hydrogen bond acceptor count is reversed (2 vs. 3) [1][2]. These combined differences shift the compound into a distinct region of physicochemical space relevant to membrane permeability, aqueous solubility, and protein binding.
| Evidence Dimension | Computed logP (XLogP3-AA), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0; HBD = 2; HBA = 2; TPSA = 53.1 Ų |
| Comparator Or Baseline | 6-Chloropurine (CAS 87-42-3): estimated logP ≈ 0.76–1.0; HBD = 1; HBA = 3; TPSA = 54.5 Ų |
| Quantified Difference | ΔlogP ≈ −0.8 to −1.0; ΔHBD = +1; ΔHBA = −1; ΔTPSA ≈ −1.4 Ų |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and chemicalchem.com; all values at standard state |
Why This Matters
The ~1 log unit lower lipophilicity and altered hydrogen bonding stoichiometry mean this compound may exhibit superior aqueous solubility and a different blood-brain barrier penetration profile compared to 6-chloropurine, directly impacting its suitability for specific assay conditions or lead series.
- [1] PubChem Compound Summary for CID 45120637, 6-Chloro-6,7-dihydro-1H-purine. National Center for Biotechnology Information. Computed properties: XLogP3-AA, HBD, HBA, TPSA. https://pubchem.ncbi.nlm.nih.gov/compound/905808-37-9 (accessed 2026-05-06). View Source
- [2] ChemicalChem.com. 6-Chloropurine chemical data: hydrogen bond donor count = 1, hydrogen bond acceptor count = 3. https://www.chemicalchem.com (accessed 2026-05-06). View Source
